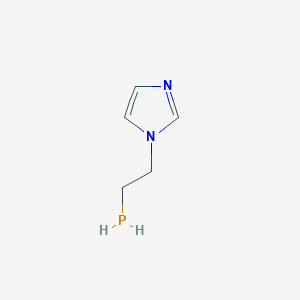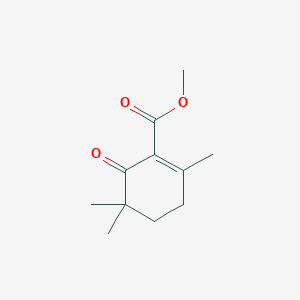![molecular formula C12H10BrN5O B14181782 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with 5-bromo-7-azaindole.
Reaction with Triisopropylsilyl Chloride: The starting material is reacted with triisopropylsilyl chloride in the presence of potassium tert-butoxide in tetrahydrofuran at low temperatures.
Cyclization: The intermediate product undergoes cyclization to form the desired pyrrolo[2,3-b]pyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The compound exerts its effects by targeting specific molecular pathways. For instance, it inhibits fibroblast growth factor receptors (FGFRs) by binding to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[2,3-b]pyridin-4-amine
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
特性
分子式 |
C12H10BrN5O |
|---|---|
分子量 |
320.14 g/mol |
IUPAC名 |
3-(2-aminopyrimidin-4-yl)-6-bromo-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C12H10BrN5O/c1-18-5-6(7-2-3-15-12(14)16-7)10-8(19)4-9(13)17-11(10)18/h2-5H,1H3,(H,17,19)(H2,14,15,16) |
InChIキー |
HGZCCNZDCZNSKM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1NC(=CC2=O)Br)C3=NC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)

![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)

![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
methanone](/img/structure/B14181753.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
